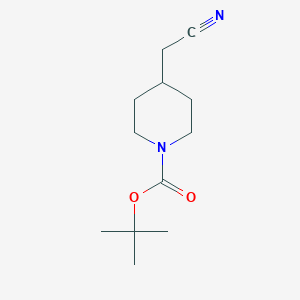

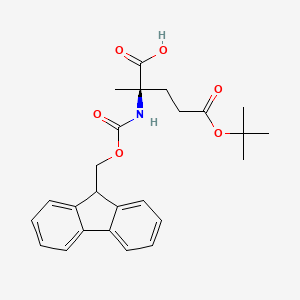

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality. This compound is of interest due to its potential use in the synthesis of various pharmacologically active molecules and as a building block in peptide synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been developed, which includes in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, showcasing the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors . Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which provides a method for producing these unnatural amino acids .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . These studies provide insights into the molecular conformations and potential interactions, such as hydrogen bonding, that could be relevant to the structure of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly in peptide synthesis. It can be removed under acidic conditions, as demonstrated in the synthesis of N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, which is used as a handle in solid-phase synthesis of peptide alpha-carboxamides . The reactivity of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to 5-substituted pyrroles, also illustrates the chemical versatility of pyrrolidine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the tert-butyl group is known to impart steric bulk, which can influence the reactivity and solubility of the molecule. The presence of both amino and carboxylic acid functionalities suggests that the compound can participate in hydrogen bonding and may exist in zwitterionic form under certain pH conditions. The synthesis and characterization of related compounds, such as the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, provide a foundation for understanding the behavior of these types of molecules .

Applications De Recherche Scientifique

Base-Induced Dimerization

Boc-protected amino acids undergo base-induced dimerization in aprotic media, forming pyrrolidine analogs. This process, depending on the base used, yields different ratios of isomers, providing insights into stereochemical outcomes relevant for synthetic chemistry (Leban & Colson, 1996).

Divergent and Solvent-Dependent Reactions

The compound is involved in divergent and solvent-dependent reactions with enamines, leading to the synthesis of various pyrrolidine derivatives. These reactions offer pathways for creating diverse molecular structures, critical for drug discovery and development (Rossi et al., 2007).

Structural Analysis in Crystallography

The crystal structure of Boc-protected pyrrolidine derivatives provides valuable information on molecular conformation, aiding in the design of molecules with desired physical and chemical properties (Jing Yuan et al., 2010).

Influenza Neuraminidase Inhibitors

In the realm of pharmaceutical research, derivatives of this compound have been used to design potent inhibitors of influenza neuraminidase. The structural features of these inhibitors provide insights into their mechanism of action, highlighting the compound's role in medicinal chemistry (Wang et al., 2001).

Efficient Catalysis in Organic Synthesis

The compound has been utilized in catalytic processes for the N-tert-butoxycarbonylation of amines. This demonstrates its role in facilitating efficient and environmentally friendly synthetic pathways in organic chemistry (Heydari et al., 2007).

Synthesis of Stereoisomers

It serves as a precursor in the synthesis of stereoisomers of azabicyclohexane carboxylic acids, illustrating its versatility in creating complex chiral molecules, which is crucial for the development of novel pharmaceuticals (Bakonyi et al., 2013).

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLURLWWCZBOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624564 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid | |

CAS RN |

869786-49-2 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)